![molecular formula C12H10ClNO3 B108478 Methyl 4-chloro-7-methoxyquinoline-6-carboxylate CAS No. 205448-66-4](/img/structure/B108478.png)
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Overview
Description
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The quinoline nucleus is a common motif in many pharmaceutical agents, and the introduction of various substituents can significantly alter the chemical and biological properties of these molecules.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, nitration, reduction, chlorination, and esterification. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a related compound, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline in three steps, yielding 85% of the target product . These methods demonstrate the complexity and efficiency of synthesizing chloro- and methoxy-substituted quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound with a similar quinoline core, was established by X-ray structural analysis . Additionally, the crystal structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was determined to be in an orthorhombic system with space group Fdd2 .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, 7-chloro-4-methoxyquinoline was reported to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic compounds . These reactions are crucial for the diversification of the quinoline scaffold and the discovery of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chloro, methoxy, and carboxylate groups can affect these properties. For example, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was shown to stabilize the crystal structure of the product . These properties are important for the practical applications of these compounds in chemical synthesis and drug development.
Scientific Research Applications
Synthesis and Antimicrobial Screening
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate derivatives have been synthesized for antimicrobial screening. These compounds show promising antibacterial and antifungal activities against different microorganisms, suggesting potential applications in the development of new antimicrobial agents. This is evident from the synthesis of various thiazolidinone derivatives which were tested for their antimicrobial properties (Rana, Mistry, & Desai, 2008).
Improved Synthesis Techniques
The development of improved synthesis techniques for derivatives of this compound highlights its significance in chemical research. For instance, an efficient synthetic route to 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives has been reported, showing advancements in the synthesis process which offers better overall yield and reproducibility (Zheng, Wang, Scola, & D'Andrea, 2009).
Antiviral Research
Significant research has been conducted on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is closely related to this compound. This research includes synthetic, crystallographic, and molecular docking studies, with findings suggesting potential applications in antiviral research, specifically as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Cancer Research
In the field of cancer research, derivatives of this compound have been explored. For example, the synthesis and evaluation of 4-(N-Cycloamino)phenylquinazolines as tubulin-polymerization inhibitors targeting the colchicine site were conducted. These compounds exhibited potent cytotoxic activity and significant potency against tubulin assembly, indicating potential as anticancer agents (Wang et al., 2014).
Crystal Structure and Antimicrobial Activity
The synthesis and crystal structure analysis of novel quinoline derivatives, including those related to this compound, have been performed. These studies not only provide insights into the structural aspects of these compounds but also evaluate their antimicrobial activities, contributing to the understanding of structure-activity relationships in medicinal chemistry (Tabassum et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is primarily used in the synthesis of pharmaceuticals, specifically as a precursor in the production of Lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase (RTK) inhibitor . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activities of VEGF receptors . This inhibition disrupts the signaling pathways associated with angiogenesis and oncogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the kinase activities of VEGF receptors, the compound disrupts the pathway, leading to the suppression of angiogenesis and oncogenesis .
Pharmacokinetics
It is soluble in dmso and methanol to a certain extent , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of angiogenesis and oncogenesis . This is achieved through the disruption of the VEGF signaling pathway .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and storage conditions. The compound is stable under normal temperature and pressure . It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .
properties
IUPAC Name |
methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDSGYZATMCUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627292 | |
Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205448-66-4 | |
Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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